Home > Products > Screening Compounds P31484 > Cariprazine hydrochloride
Cariprazine hydrochloride -

Cariprazine hydrochloride

Catalog Number: EVT-253480
CAS Number:
Molecular Formula: C21H33Cl3N4O
Molecular Weight: 463.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cariprazine hydrochloride is a hydrochloride obtained by combining cariprazine with one molar equivalent of hydrochloric acid. Used for treatment of schizophrenia and bipolar disorder. It has a role as a second generation antipsychotic, a dopamine agonist and a serotonergic antagonist. It contains a cariprazine(1+).

Lactose

  • Compound Description: Lactose is a disaccharide sugar derived from galactose and glucose. It is commonly used as a filler in pharmaceutical formulations. []
  • Relevance: Lactose is mentioned as a potential filler in cariprazine hydrochloride drug compositions, particularly those designed for oral administration. [] It does not share structural similarities with cariprazine hydrochloride but plays a role in its formulation and delivery.

Low-substituted Hydroxypropyl Cellulose

  • Relevance: L-HPC is identified as a potential disintegrating agent in cariprazine hydrochloride drug compositions. [] It aids in the dissolution of the drug within the body but does not possess structural similarities to cariprazine hydrochloride.

Polyvinylpolypyrrolidone

  • Relevance: Similar to L-HPC, PVPP is mentioned as a potential disintegrating agent in cariprazine hydrochloride drug compositions. [] It contributes to the drug's dissolution but lacks structural similarity to cariprazine hydrochloride.

Hydrogenated Castor Oil

  • Relevance: This compound is listed as a potential lubricant in the formulation of cariprazine hydrochloride drug compositions. [] While it aids in the manufacturing process and flow properties of the drug formulation, it shares no structural similarities with cariprazine hydrochloride.

Glyceryl Behenate

  • Relevance: Glyceryl behenate is another potential lubricant mentioned for use in cariprazine hydrochloride drug compositions. [] Similar to hydrogenated castor oil, its role is primarily in the manufacturing process and does not involve structural similarities with cariprazine hydrochloride.

Polyethylene Glycol

  • Relevance: PEG is listed as a potential lubricant in cariprazine hydrochloride drug compositions. [] Its role, like other lubricants, is primarily in the formulation and manufacturing of the drug and does not involve structural similarities with cariprazine hydrochloride.

Distearin

  • Relevance: Distearin is another potential lubricant considered for use in cariprazine hydrochloride drug compositions. [] It primarily aids in the manufacturing process and does not exhibit structural similarities with cariprazine hydrochloride.

Brexpiprazole

  • Compound Description: Brexpiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. []
  • Relevance: Brexpiprazole belongs to the same class of drugs as cariprazine hydrochloride, both being atypical antipsychotics. [] While their exact structures may differ, they likely share a similar pharmacophore responsible for their antipsychotic activity.

Flibanserin

  • Compound Description: Flibanserin is a medication used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. []
  • Relevance: While flibanserin is mentioned alongside cariprazine hydrochloride in a paper discussing new drug approvals, [] they have distinct mechanisms of action and treat different conditions. It is unclear if they share any direct structural similarities.
Source and Classification

Cariprazine hydrochloride is derived from a series of chemical reactions involving various precursors, including piperazine derivatives. The compound is classified as an atypical antipsychotic due to its mechanism of action, which involves modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways.

Synthesis Analysis

The synthesis of cariprazine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of solvents such as dichloromethane and triethylamine.
  2. Reaction Conditions: The reaction typically occurs at ambient temperatures (20-30°C) and may require stirring for extended periods (up to 15 hours) to ensure complete conversion of starting materials. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress.
  3. Purification: After the reaction, the product is extracted using solvents, followed by crystallization using n-heptane or other suitable solvents to yield pure cariprazine hydrochloride with high purity levels (above 99%) and good yields (approximately 90%) .

Example Synthesis Process

A detailed example includes:

  • Dissolving 10 grams of a precursor in dichloromethane.
  • Adding dimethylcarbamoyl chloride dropwise while stirring.
  • After completion, separating phases and washing with water.
  • Concentrating under reduced pressure and crystallizing from n-heptane .
Molecular Structure Analysis

Cariprazine hydrochloride has a complex molecular structure characterized by several functional groups. Its chemical formula is C21_{21}H30_{30}ClN3_{3}, indicating the presence of chlorine atoms and nitrogen-containing piperazine rings.

Structural Details

  • Molecular Weight: Approximately 367.93 g/mol.
  • Key Functional Groups: Includes a piperazine ring, an ethyl chain, and a dichlorophenyl moiety.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its stereochemistry and potential interactions with biological targets .
Chemical Reactions Analysis

Cariprazine hydrochloride can undergo various chemical reactions:

  1. Degradation: Under acidic or basic conditions, cariprazine may hydrolyze or undergo dealkylation.
  2. Salt Formation: It can form salts with various acids, enhancing its solubility and stability for pharmaceutical formulations.
  3. Reactivity with Nucleophiles: The presence of electrophilic centers allows for potential reactions with nucleophiles, which can be exploited in further synthetic modifications .

Technical Parameters

  • pH Sensitivity: The stability of cariprazine hydrochloride can be influenced by pH levels, necessitating careful formulation considerations in drug development.
Mechanism of Action

Cariprazine acts primarily as a partial agonist at dopamine D3 and D2 receptors, which modulates dopaminergic activity in the brain. This action is crucial for its antipsychotic effects:

  1. Dopamine Modulation: By partially activating these receptors, cariprazine helps balance dopamine levels, reducing symptoms of psychosis without causing significant extrapyramidal side effects common in typical antipsychotics.
  2. Serotonin Interaction: Additionally, cariprazine has affinity for serotonin receptors (5-HT1A_{1A}), contributing to its mood-stabilizing properties in bipolar disorder.

Relevant Data

Clinical studies have shown that cariprazine effectively reduces positive and negative symptoms of schizophrenia while also improving mood stability in bipolar patients .

Physical and Chemical Properties Analysis

Cariprazine hydrochloride exhibits several physical and chemical properties that are critical for its formulation:

  1. Solubility: It is soluble in organic solvents like methanol and dichloromethane but has limited solubility in water.
  2. Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: The melting point ranges around 200°C, indicating good thermal stability .

Analytical Techniques

Techniques such as thermogravimetric analysis and differential scanning calorimetry are used to assess thermal properties and stability during formulation development.

Applications

Cariprazine hydrochloride is primarily used in clinical settings for treating:

  • Schizophrenia: Effective in managing both positive (hallucinations) and negative (social withdrawal) symptoms.
  • Bipolar Disorder: Demonstrated efficacy in stabilizing mood swings and preventing manic episodes.

Research Applications

Ongoing research explores additional applications of cariprazine in treating other psychiatric disorders due to its unique receptor profile. Investigations into its pharmacokinetics and long-term effects continue to expand its therapeutic potential .

Introduction to Cariprazine Hydrochloride in Modern Psychiatry

Historical Development and Classification as a Third-Generation Antipsychotic

Cariprazine hydrochloride emerged from systematic drug development efforts by Gedeon Richter, with its molecular design centered on dopamine receptor partial agonism. The compound received initial FDA approval in September 2015 for schizophrenia and bipolar I disorder management, marking the first in a new subclass of psychotropic agents [1] [5]. This approval positioned cariprazine alongside aripiprazole and brexpiprazole as a third-generation antipsychotic, characterized fundamentally by its dopamine receptor partial agonism rather than the receptor antagonism that defined earlier antipsychotic classes [6].

The designation as a third-generation agent reflects cariprazine's distinct mechanism differentiating it from both first-generation typical antipsychotics (characterized by potent D2 antagonism) and second-generation atypical antipsychotics (primarily featuring D2/5-HT2A antagonism). Cariprazine's development pathway involved extensive neuroreceptor profiling, with researchers specifically engineering its D3-preferring binding properties to potentially enhance efficacy against negative and cognitive symptoms—domains historically resistant to pharmacological intervention [3] [9]. This strategic receptor targeting represented a paradigm shift in antipsychotic development philosophy, moving beyond symptom suppression toward functional restoration.

Table 1: Historical Milestones in Cariprazine Development

YearDevelopment MilestoneSignificance
2015Initial FDA approval (schizophrenia, bipolar mania)First indication establishing clinical utility
2017European Medicines Agency approvalExpanded global accessibility
2022FDA approval for bipolar depressionRecognition of antidepressant efficacy
2022Generic approval in the USIncreased treatment accessibility

Position Within Atypical Antipsychotic Pharmacotherapy Paradigms

Cariprazine occupies a distinctive niche within the atypical antipsychotic spectrum due to its receptor binding profile and functional activity. Unlike second-generation antipsychotics that primarily function as antagonists at dopamine D2 and serotonin 5-HT2A receptors, cariprazine acts as a partial agonist at dopamine D2, D3, and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2B and 5-HT2A receptors [1] [5]. This multi-receptor engagement creates a neuromodulatory effect that stabilizes rather than blocks dopaminergic transmission—a core differentiator from previous antipsychotic classes [8] [9].

The most pharmacologically significant aspect of cariprazine is its preferential binding to D3 receptors, exhibiting approximately 10-fold greater affinity for D3 over D2 receptors (Ki = 0.085 nM vs. 0.49 nM) [1] [9]. This D3-preferring property distinguishes it from other dopamine partial agonists like aripiprazole and brexpiprazole, which show less receptor subtype selectivity. The therapeutic implications are substantial, as D3 receptors concentrate in brain regions governing motivation, emotion regulation, and reward processing—domains central to negative symptoms in schizophrenia and mood dysregulation in bipolar disorder [3] [6].

Table 2: Comparative Receptor Binding Profile of Cariprazine Hydrochloride

Receptor TargetBinding Affinity (Ki nM)Functional ActivityTherapeutic Implication
Dopamine D30.085Partial agonistNegative symptoms, cognitive function
Dopamine D20.49Partial agonistAntipsychotic efficacy
5-HT1A2.6Partial agonistAntidepressant effect, anxiolysis
5-HT2B0.58AntagonistReduced cardiac side effects
5-HT2A18.8AntagonistReduced extrapyramidal symptoms
Histamine H123.2AntagonistLower weight gain risk

Clinically, cariprazine demonstrates broad-spectrum efficacy across psychiatric domains that aligns with its receptor profile. For schizophrenia, it shows significant advantages for predominant negative symptoms—a domain where most antipsychotics show minimal efficacy. A pivotal trial demonstrated cariprazine's superiority over risperidone in improving negative symptoms, with effect sizes particularly notable for avolition and anhedonia [3] [8]. This aligns with D3 receptor localization in limbic regions involved in motivation and reward processing. Additionally, cariprazine exhibits pro-cognitive effects potentially mediated through downstream enhancement of prefrontal dopamine and acetylcholine activity [6] [9].

For bipolar disorder, cariprazine hydrochloride presents a unifying treatment approach across mood states. Unlike many antipsychotics effective only for manic states, cariprazine demonstrates efficacy across the bipolar spectrum: at lower doses (1.5-3 mg/day) for bipolar depression and higher doses (3-6 mg/day) for manic/mixed episodes [3] [5]. This dose-dependent therapeutic spectrum may reflect differential receptor engagement across mood states, with D3 partial agonism potentially counteracting depressive anhedonia and 5-HT1A partial agonism contributing to mood stabilization [8] [9].

Real-world effectiveness data further supports cariprazine's positioning within treatment algorithms. A systematic review of clinical case reports (n=38) found that 76% of patients with treatment-resistant schizophrenia initiating cariprazine (primarily at 1.5 mg/day) achieved clinically meaningful improvement, particularly for negative symptoms (47.4% of cases) and cognitive symptoms (26.3%) [4]. This effectiveness in complex clinical scenarios underscores cariprazine's value within the atypical antipsychotic landscape, particularly for cases with prominent deficit states or cognitive dysfunction.

Table 3: Clinical Response Domains of Cariprazine Hydrochloride

Symptom DomainTherapeutic EffectReceptor CorrelatesEvidence Level
Negative symptomsSignificant improvementD3 partial agonismRCTs vs. placebo and active comparator
Cognitive symptomsModerate improvementD3 modulation → prefrontal DA/AChPreclinical models, clinical cognition studies
Bipolar depressionClinically significant reductionD3 partial agonism, 5-HT1A partial agonismPivotal RCTs
Manic symptomsSignificant reductionD2 partial agonism, 5-HT2A antagonismPivotal RCTs
Positive symptomsSignificant reductionD2 partial agonismRCTs in schizophrenia

Cariprazine hydrochloride represents a strategically engineered psychotropic agent whose pharmacological attributes translate to distinctive clinical applications. Its development reflects an evolution from receptor blockade toward neuromodulation, with particular emphasis on D3 receptor engagement—a historically underexploited therapeutic target in psychiatry. This receptor signature positions cariprazine as a valuable option within contemporary pharmacotherapy paradigms, particularly for complex presentations where negative symptoms, cognitive deficits, or treatment resistance dominate the clinical picture.

Properties

Product Name

Cariprazine hydrochloride

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride

Molecular Formula

C21H33Cl3N4O

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H

InChI Key

GPPJWWMREQHLQT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea
cariprazine
cariprazine HCl
cariprazine hydrochloride
N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride
RGH-188
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride
Vrayla

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.